molecular formula C18H25NO6 B2605511 Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate CAS No. 946679-56-7

Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate

Cat. No.: B2605511
CAS No.: 946679-56-7
M. Wt: 351.399
InChI Key: OYQNCYUJEOPIFS-UHFFFAOYSA-N
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Description

Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate (CAS: 946679-56-7) is a synthetic ester derivative featuring a piperidine core substituted with a 3,4,5-trimethoxybenzoyl group and a methyl acetate side chain. Its molecular formula is C₁₈H₂₅NO₆, with a molecular weight of 351.4 g/mol and a density of 1.2±0.1 g/cm³ . Key properties include a high boiling point (500.9±50.0 ℃), low vapor pressure (0.0±1.3 mmHg at 25℃), and sensitivity to storage conditions (recommended storage at -20℃ for long-term stability) .

Properties

IUPAC Name

methyl 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-22-14-10-13(11-15(23-2)17(14)25-4)18(21)19-7-5-12(6-8-19)9-16(20)24-3/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQNCYUJEOPIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their function and activity . This interaction can lead to changes in cellular processes, making it a valuable tool for studying protein function and signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Availability
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate C₁₈H₂₅NO₆ 351.4 Ester, trimethoxybenzoyl, piperidine Boiling point: 500.9℃; Storage: -20℃; Polarizability: 36.5±0.5 10⁻²⁴cm³ 1g (Discontinued)
N-[(5-methylfuran-2-yl)methyl]-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide C₂₂H₂₆N₂O₅S 430.52 Amide, methylfuran, trimethoxybenzoyl, piperidine No data on boiling point or stability; sulfur inclusion may enhance reactivity 1mg
Unnamed Acetamide Derivative (ID: F344-0645) C₂₃H₃₀N₂O₆ 430.5 Amide, extended alkyl chain, trimethoxybenzoyl Higher lipophilicity due to C₂₃ backbone; potential for improved membrane permeability 9mg

Structural Differences and Implications

Core Modifications :

  • The target compound contains a methyl ester group, whereas analogs (e.g., F344-0645) replace this with amide bonds . Amides generally exhibit greater metabolic stability compared to esters, which are prone to hydrolysis .
  • The 3,4,5-trimethoxybenzoyl moiety is conserved across all compounds, suggesting its critical role in binding or activity.

Side Chain Variations :

  • The sulfur-containing analog (C₂₂H₂₆N₂O₅S) introduces a methylfuran group , which could influence electronic properties and intermolecular interactions.
  • The C₂₃ derivative (F344-0645) has an extended alkyl chain, likely enhancing lipophilicity and bioavailability .

Physical Properties: The target compound’s lower molecular weight (351 vs. 430 g/mol) may improve solubility in polar solvents, while heavier analogs might favor lipid-rich environments.

Research and Application Insights

  • Synthetic Accessibility : The target compound’s ester group simplifies synthesis compared to amide derivatives, which require coupling reagents .
  • Stability : Storage at -20℃ is critical for the target compound, whereas amide analogs may tolerate milder conditions due to inherent stability .

Biological Activity

Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • IUPAC Name : Methyl 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate
  • Molecular Formula : C18_{18}H25_{25}NO6_6
  • Molecular Weight : 351.39 g/mol
  • CAS Number : 946679-56-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the piperidine derivative : Reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine.
  • Esterification : The resultant product is then esterified with methyl acetate to yield the final compound.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It has shown the ability to bind to proteins involved in various cellular pathways, potentially altering their function and activity. This interaction is crucial for its antiproliferative effects against cancer cells.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • L1210 (murine leukemia)
    • CEM (human T-lymphoblastoid leukemia)
    • HeLa (human cervix carcinoma)

The compound has shown IC50_{50} values ranging from 0.70 μM to 2.8 μM across these cell lines, indicating potent anticancer activity. For instance, against K562 cells (chronic myelogenous leukemia), it exhibited IC50_{50} values of 0.75 μM and 0.70 μM for different derivatives tested .

Selectivity and Safety Profile

In vitro studies indicate that while the compound effectively inhibits cancer cell growth, it shows limited toxicity towards normal human peripheral blood mononuclear cells (PBMC), with IC50_{50} values exceeding 20 μM. This suggests a degree of selectivity for cancer cells over normal cells, which is a desirable property in anticancer drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Antitubulin Agents : Compounds similar to this compound have been investigated for their ability to disrupt microtubule dynamics in cancer cells .
  • Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells by increasing annexin-V positive cells in a dose-dependent manner .
  • Comparative Studies : When compared with other derivatives like the tetrahydrothieno compounds, this compound demonstrated superior potency against various cancer types .

Summary Table of Biological Activity

Cell Line IC50_{50} Value (μM) Activity Type
L12102.8Antiproliferative
CEM2.3Antiproliferative
HeLa1.1Antiproliferative
K5620.75Apoptosis induction
PBMC>20Low cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with a piperidin-4-yl acetate precursor under basic conditions (e.g., using triethylamine). Key steps include:

  • Acylation : Reacting piperidin-4-yl acetate derivatives with 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane at 0–5°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction progress using TLC with iodine vapor visualization .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., rat plasma) for 24–72 hours. Analyze degradation products via HPLC with a C18 column and a mobile phase of methanol/ammonium acetate buffer (pH 6.5) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with methoxy groups) .
  • FT-IR : Identify key functional groups (e.g., ester C=O stretch at ~1730 cm1^{-1}, benzoyl C=O at ~1680 cm1^{-1}) .
  • NMR : Assign piperidine ring protons (δ 1.5–3.0 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges during acylation of the piperidine ring be addressed?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, ensuring acylation occurs at the 4-position. Deprotect with TFA/DCM (1:1) .
  • Computational Modeling : Employ density functional theory (DFT) to predict reactive sites on the piperidine ring. Compare energy barriers for acylation at different positions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Metabolic Stability : Perform microsomal incubation assays (e.g., human liver microsomes) to identify rapid degradation. Introduce electron-withdrawing substituents on the benzoyl group to reduce oxidative metabolism .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2t_{1/2}) and bioavailability in rodent models. Optimize dosing regimens using allometric scaling .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varying methoxy substitutions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) to assess impact on target binding .
  • Piperidine Ring Substitutions : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects. Use IC50_{50} values from enzyme inhibition assays (e.g., acetylcholinesterase) to quantify activity .

Q. What analytical methods validate batch-to-batch consistency in synthesis?

  • Methodological Answer :

  • HPLC-DAD : Use a Zorbax SB-C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35). Monitor at 254 nm for benzoyl chromophores .
  • Residual Solvent Analysis : Perform GC-MS with headspace sampling to detect traces of DCM or ethyl acetate (<500 ppm per ICH guidelines) .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Panel Screening : Test in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with varying expression levels of the target receptor. Normalize data to cell viability (MTT assay) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Cross-validate with Western blotting for downstream biomarkers .

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